molecular formula C16H12N2O4S B6549518 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 1040641-61-9

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6549518
CAS No.: 1040641-61-9
M. Wt: 328.3 g/mol
InChI Key: WMYJFBHZARKPOA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxazole, and a carboxamide. Benzodioxole is a type of ether that is often found in pharmaceuticals and other biologically active compounds . Oxazole is a five-membered ring containing an oxygen atom and a nitrogen atom, and it is also found in many biologically active compounds . Carboxamide is a functional group that consists of a carbonyl (C=O) and an amine (NH2), and it is often found in proteins and other biological molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxazole rings are likely to be planar due to the presence of conjugated pi bonds. The carboxamide group could form hydrogen bonds with other molecules .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing benzodioxole, oxazole, and carboxamide groups are often found in pharmaceuticals and could interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more advanced models .

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(15-2-1-5-23-15)17-8-11-7-13(22-18-11)10-3-4-12-14(6-10)21-9-20-12/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJFBHZARKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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